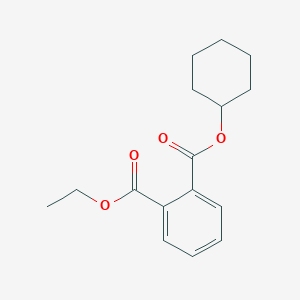

Phthalic acid, cyclohexyl ethyl ester

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

5333-60-8 |

|---|---|

Molekularformel |

C16H20O4 |

Molekulargewicht |

276.33 g/mol |

IUPAC-Name |

2-O-cyclohexyl 1-O-ethyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C16H20O4/c1-2-19-15(17)13-10-6-7-11-14(13)16(18)20-12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3 |

InChI-Schlüssel |

BNTNXFQAIVBINE-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of Phthalic Acid, Cyclohexyl Ethyl Ester

General Phthalate (B1215562) Ester Synthesis Pathways

The synthesis of phthalate esters, including mixed esters like cyclohexyl ethyl phthalate, predominantly follows well-established esterification protocols. These methods typically involve the reaction of phthalic anhydride (B1165640) with the corresponding alcohols.

Esterification Reactions Involving Phthalic Anhydride and Corresponding Alcohols

The production of Phthalic Acid, Cyclohexyl Ethyl Ester is a multi-step process that begins with phthalic anhydride and involves both cyclohexanol (B46403) and ethanol (B145695). The synthesis can be strategically controlled to produce the unsymmetrical mixed ester.

The general reaction proceeds in two main stages researchgate.netresearchgate.net:

Monoester Formation: Phthalic anhydride first reacts with one of the alcohols. This initial reaction is rapid and can occur at moderate temperatures, often below 100°C, leading to the formation of a monoester (a phthalic acid half-ester). researchgate.netasianpubs.org To synthesize the target compound, this could involve reacting phthalic anhydride with either cyclohexanol to form mono-cyclohexyl phthalate or with ethanol to form mono-ethyl phthalate. For instance, heating equimolar portions of cyclohexanol and phthalic anhydride at around 150-175°C can produce the mono-cyclohexyl phthalate. google.com

Diester Formation: The second stage involves the esterification of the remaining carboxylic acid group on the monoester with the second alcohol. This step is a slower, equilibrium reaction and requires a catalyst and typically higher temperatures to drive the reaction to completion by removing the water formed. researchgate.netgoogle.comepa.gov For example, after forming the mono-cyclohexyl phthalate, ethanol would be added to form the final cyclohexyl ethyl phthalate. Conversely, if mono-ethyl phthalate were formed first, cyclohexanol would be the second reactant.

To favor the formation of a mixed ester over symmetrical diesters (dicyclohexyl phthalate or diethyl phthalate), the reaction can be carried out sequentially. google.com One molecular portion of the first alcohol (e.g., cyclohexanol) is reacted with phthalic anhydride until the alcohol is consumed, forming the half-ester. google.comgoogle.com Subsequently, the second alcohol (e.g., ethanol) is introduced to complete the reaction to the mixed diester. google.com Reaction temperatures for the second esterification step are typically in the range of 160°C to 210°C. google.com

| Step | Reactants | Product | Typical Conditions |

| 1 | Phthalic Anhydride + Cyclohexanol | Mono-cyclohexyl phthalate | ~150-175°C google.com |

| 2 | Mono-cyclohexyl phthalate + Ethanol | This compound | 160-210°C, Catalyst google.com |

| OR | |||

| 1 | Phthalic Anhydride + Ethanol | Mono-ethyl phthalate | Moderate temperatures (<100°C) researchgate.net |

| 2 | Mono-ethyl phthalate + Cyclohexanol | This compound | 160-210°C, Catalyst google.com |

Catalytic Systems for Phthalate Ester Production

Catalysts are crucial for the second, slower stage of esterification to achieve high yields of the diester. researchgate.net A variety of catalysts can be employed to accelerate this reaction.

Acid Catalysts: Strong mineral acids like sulfuric acid are traditionally used and are very effective. google.comgoogle.com Other acid catalysts include p-toluenesulfonic acid (p-TSA), methanesulfonic acid, and orthophosphoric acid. researchgate.netgoogle.comresearchgate.net While highly active, strong acids can require a neutralization step in the purification process. google.com

Organometallic Catalysts: These have become common in industrial processes. Catalysts based on tin, titanium, and zirconium are frequently used. google.com Specific examples include tetra-n-butyltitanate and stannous oxalate. google.com These catalysts are often preferred as they can lead to fewer side reactions and easier purification compared to strong mineral acids.

Lewis Acid Catalysts: Compounds like ferric chloride (FeCl₃) have been shown to effectively catalyze the nucleophilic addition of alcohols to phthalic anhydride, facilitating both mono- and diester formation. researchgate.net

| Catalyst Type | Examples | Notes |

| Strong Mineral Acids | Sulfuric Acid (H₂SO₄) google.comgoogle.com | Highly active, requires neutralization. google.com |

| Sulfonic Acids | p-Toluenesulfonic acid (p-TSA), Methanesulfonic acid google.comresearchgate.net | Effective acid catalysts. |

| Organometallic | Tetra-n-butyltitanate, Stannous oxalate, Zirconium-based catalysts google.comgoogle.com | Common in industrial production, fewer side reactions. |

| Lewis Acids | Ferric Chloride (FeCl₃) researchgate.net | Catalyzes nucleophilic addition of alcohols. researchgate.net |

Emerging Green Chemistry Routes for Phthalic Anhydride and Phthalate Esters

In response to environmental concerns, research has focused on developing more sustainable methods for chemical synthesis. For phthalates, this includes using safer solvents, developing recyclable catalysts, and utilizing bio-based feedstocks.

Alternative Catalysts and Solvents: Protic ionic liquids have been investigated as catalysts for phthalate synthesis, demonstrating the potential for full conversion of phthalic anhydride at lower temperatures (e.g., 80°C) and with easier product separation. mdpi.com The use of water as a solvent for processes like the hydrolysis-decarboxylation of phthalate esters represents a significant move towards greener chemical processing. frontiersin.org

Catalytic Upcycling: Research into the catalytic upcycling of existing phthalate plasticizers is an emerging area. This involves converting waste phthalates into valuable chemicals, such as precursors for polyimide resins or simple aromatics, using heterogeneous catalysts. frontiersin.org While not a direct synthesis of this compound, this approach reflects a broader green chemistry trend of revalorizing chemical waste streams. frontiersin.org

Bio-based Feedstocks: Efforts are underway to design plasticizers from renewable resources, such as vegetable oils, to create bio-based alternatives to traditional phthalates. researchgate.net This includes designing molecules that mimic the structure of conventional phthalates but are more biodegradable and have a reduced toxicological impact. acs.org

Derivatization Strategies for Analytical or Research Purposes

For analytical purposes, particularly in trace analysis using techniques like gas chromatography (GC), derivatization is often employed to enhance the volatility, thermal stability, or detectability of analytes. youtube.com While direct analysis of phthalate diesters is common, derivatization can be a key step for analyzing their metabolites or for confirmation purposes. epa.govcornerstoneanalytical.com

A common strategy for confirming the presence of phthalate esters in a sample involves a two-step process:

Hydrolysis: The phthalate ester is first hydrolyzed back to phthalic acid and its corresponding alcohols (cyclohexanol and ethanol in this case). This is typically achieved by reacting the sample with a strong base, such as sodium hydroxide.

Conversion to a More Detectable Form: The resulting phthalic acid is then converted into a derivative that is more amenable to analysis. For example, it can be reacted to form a more volatile ester, such as bis(2,2,2-trifluoroethyl) phthalate, which exhibits an increased response with an electron capture detector (ECD).

In recent years, methods have been developed to analyze phthalate metabolites (monoesters) by GC-MS without a derivatization step. nih.govresearchgate.net This is achieved by carefully optimizing injection parameters such as temperature and pressure, which simplifies the analytical procedure and reduces the use of derivatizing agents. nih.govresearchgate.net However, for general phthalate ester analysis, especially at trace levels in complex matrices, derivatization remains a valuable tool for confirmation and quantification. mdpi.comcdc.govresearchgate.net

| Strategy | Description | Purpose | Analytical Technique |

| Hydrolysis & Re-esterification | The phthalate ester is hydrolyzed to phthalic acid, which is then converted to a more volatile or detectable ester (e.g., a trifluoroethyl ester). | Increase sensitivity and confirm identity. | GC-ECD |

| Direct Analysis (No Derivatization) | Optimization of GC injector parameters (temperature, pressure) allows for the direct analysis of phthalates or their monoester metabolites without chemical modification. nih.govresearchgate.netoregonstate.edu | Simplify sample preparation, reduce chemical waste. nih.govresearchgate.net | GC-MS nih.govresearchgate.net |

No Specific Research Found on the Environmental Distribution of this compound

Following a comprehensive search of scientific literature, no specific data or detailed research findings were identified regarding the environmental occurrence and distribution of this compound. The user's request for an article structured around its presence in aquatic, terrestrial, and biological systems cannot be fulfilled due to a lack of available information on this particular chemical compound in the specified environmental matrices.

Extensive searches for "this compound" and its synonym "ethyl cyclohexyl phthalate" did not yield studies detailing its detection in:

Surface waters or sediments

Groundwater, wastewater, or landfill leachates

Soil matrices

Furthermore, no specific information was found concerning its natural occurrence or potential biosynthesis in plants, algae, or microorganisms.

The body of environmental research on phthalic acid esters (PAEs) primarily focuses on more commercially prevalent compounds such as Di(2-ethylhexyl) phthalate (DEHP), Di-n-butyl phthalate (DBP), Dimethyl phthalate (DMP), and Diethyl phthalate (DEP). These commonly used plasticizers are ubiquitously found in the environment and are therefore the subject of extensive monitoring and study.

While general information exists on the environmental fate of PAEs as a chemical class, the absence of specific data for this compound makes it impossible to generate the scientifically accurate and detailed article requested in the provided outline. The available search results only mention the compound in contexts outside the scope of environmental distribution, such as chemical databases or studies on potential therapeutic effects, without providing any data on its presence in the environment.

Therefore, the requested article cannot be constructed.

Environmental Occurrence and Distribution of Phthalic Acid, Cyclohexyl Ethyl Ester

Environmental Transport and Migration Mechanisms from Anthropogenic Sources

Phthalic acid, cyclohexyl ethyl ester, a member of the broader class of chemical compounds known as phthalic acid esters (PAEs), enters the environment primarily through anthropogenic activities. Due to their use as plasticizers, these compounds are not chemically bound to the polymer matrix of plastics, making them susceptible to release into the surrounding environment. taylorandfrancis.com The primary transport and migration mechanisms from human-made sources include leaching, volatilization, and atmospheric deposition.

The migration of PAEs from plastic products is a significant pathway for their environmental distribution. researchgate.net Factors such as weathering and environmental conditions can accelerate this process. For instance, photoaging of plastics has been shown to significantly enhance the leaching rates of some phthalates. d-nb.info

Once released into the environment, the transport of these compounds is governed by their physicochemical properties, such as their low volatility and poor water solubility. bohrium.com They can be transported into surface and groundwater through precipitation and surface runoff, or be emitted into the atmosphere through volatilization. mdpi.com

Leaching from Consumer and Industrial Products

The leaching of phthalates from consumer and industrial products is a primary mechanism of their entry into terrestrial and aquatic environments. This process is influenced by the type of plastic, the specific phthalate (B1215562), and environmental factors such as temperature and UV radiation.

A study on the leaching of phthalates from plastic mulch films, which are widely used in agriculture, provides insight into this process. Although specific data for this compound is not available, research on similar compounds like Dibutyl phthalate (DBP) and Di(2-ethylhexyl) phthalate (DEHP) illustrates the potential for migration from the plastic matrix into the soil. nih.gov

Table 1: Leaching of Selected Phthalates from PVC Microplastics after 80 Days

| Compound | Leaching from Photoaged PVC (µg) | Leaching from Non-Photoaged PVC (µg) |

| Phthalic acid | 10.4 | 1.56 |

| This table is interactive. Click on the headers to sort the data. | ||

| Data sourced from a study on DEHP transformation products. d-nb.info |

Atmospheric Transport and Deposition

Due to their semi-volatile nature, some phthalic acid esters can be released into the atmosphere from various sources. ut.ac.ir Once in the atmosphere, they can adhere to particulate matter and be transported over long distances before being deposited in terrestrial and aquatic ecosystems.

Transport in Aquatic Environments

In aquatic systems, phthalates can be found in the water column, sediment, and biota. Their distribution is influenced by factors such as water solubility, partitioning behavior, and currents. Studies have detected various PAEs in river water and sediments, with concentrations often being higher in urbanized and industrialized areas. indexcopernicus.com

Table 2: Concentration Range of Selected Phthalates in a River System (µg/L)

| Phthalate Ester | Concentration Range (µg/L) |

| Diethyl phthalate (DEP) | 4.22 – 13.81 |

| Di-n-butyl phthalate (DPX) | 3.03 – 11.5 |

| Butyl benzyl (B1604629) phthalate (BBP) | 0.11 – 1.39 |

| Di(2-Ethylhexyl) phthalate (DEHP) | 0.12 – 3.33 |

| This table is interactive. Click on the headers to sort the data. | |

| Data from a study on the Ekpan river system. indexcopernicus.com |

Soil and Sediment Contamination

Soil and sediment act as significant sinks for phthalates. Contamination can occur through the direct application of sewage sludge, the use of plastic mulching in agriculture, and atmospheric deposition. The persistence and transport of PAEs in soil are influenced by soil properties, such as organic matter content, and the specific chemical structure of the phthalate. mdpi.com

Research on agricultural fields with long-term plastic film mulching has shown an accumulation of PAEs in the soil over time, indicating their persistence and gradual release from the plastic source. mdpi.com

Table 3: Total Content of Five PAEs in Agricultural Soils with Film Mulching (µg kg⁻¹)

| Crop Type | Mulching Duration (Years) | Total PAE Content Range (µg kg⁻¹) |

| Maize | 0–20 | 156.19 – 566.1 |

| Cabbage | 0–30 | 252.48 – 559.07 |

| This table is interactive. Click on the headers to sort the data. | ||

| Data from a study on maize and cabbage fields. mdpi.com |

Biodegradation and Abiotic Transformation of Phthalic Acid, Cyclohexyl Ethyl Ester

Microbial Degradation Mechanisms

The microbial breakdown of PAEs is a critical process for their removal from contaminated environments. nih.gov A wide variety of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade these compounds under both aerobic and anaerobic conditions. researchgate.netfrontiersin.org The general strategy involves an initial hydrolysis of the ester bonds to form phthalic acid, which is then further metabolized. frontiersin.orgsysu.edu.cn

Numerous bacterial and fungal species are capable of utilizing phthalate (B1215562) esters as a source of carbon and energy. d-nb.infonih.gov The degradation pathways typically begin with the cleavage of the ester linkages. sysu.edu.cn

Bacterial Pathways: Bacteria from diverse genera such as Pseudomonas, Rhodococcus, Bacillus, Arthrobacter, and Gordonia have been identified as potent PAE degraders. d-nb.infoethz.chresearchgate.net In most documented cases, bacteria initiate the degradation by hydrolyzing the diester into a monoester and then into phthalic acid. frontiersin.orgnih.gov For instance, Rhodococcus ruber has been shown to degrade di-(2-ethylhexyl) phthalate (DEHP) by first converting it to mono-(2-ethylhexyl) phthalate (MEHP) and subsequently to phthalic acid. researchgate.netnih.gov Some bacterial consortia can achieve complete mineralization of PAEs to carbon dioxide and water. sysu.edu.cnscispace.com

Fungal Pathways: Fungi, including species from the genera Fusarium, Aspergillus, Neurospora, and Trichoderma, also play a significant role in the biotransformation of PAEs. microbiologyresearch.orgnih.govoup.comresearchgate.net Fungal degradation can proceed through several reactions, including hydrolytic cleavage (de-esterification), cytochrome P450-dependent monohydroxylation, and oxidative O-dealkylation. microbiologyresearch.orgnih.govnih.gov While hydrolytic de-esterification is a common primary step, similar to bacteria, some fungi employ cytochrome P450 monooxygenases to initiate the breakdown. microbiologyresearch.orgnih.gov For example, studies on di-n-butyl phthalate (DBP) have revealed that fungi can metabolize it through various steps, ultimately leading to the central intermediate, phthalic acid. microbiologyresearch.orgnih.gov Fusarium species, in particular, have been noted for their ability to degrade DBP and DEHP. oup.com

Table 1: Examples of Phthalate Ester Degrading Microorganisms

| Microorganism Type | Genus/Species | Phthalate Ester Degraded | Reference |

|---|---|---|---|

| Bacteria | Rhodococcus ruber | Di-(2-ethylhexyl) phthalate (DEHP) | researchgate.netnih.gov |

| Bacteria | Gordonia sp. | Di-n-octyl phthalate (DOP) | d-nb.info |

| Bacteria | Janthinobacterium sp. | DEHP, Dibutyl phthalate (DBP), Dimethyl phthalate (DMP) | nih.govsemanticscholar.org |

| Fungi | Fusarium culmorum | DEHP, DBP | oup.com |

| Fungi | Fusarium oxysporum | DBP, Butyl benzyl (B1604629) phthalate (BBP) | oup.comresearchgate.net |

| Fungi | Aspergillus niger | Dibutyl phthalate (DBP) | researchgate.net |

The initial and rate-limiting step in the microbial degradation of PAEs is the enzymatic hydrolysis of the two ester bonds. nih.gov This process is catalyzed by a variety of hydrolytic enzymes that break down the diester into phthalic acid and the corresponding alcohol side chains. sysu.edu.cn

The hydrolysis of PAEs is facilitated by several types of carboxylesterases. These enzymes exhibit broad substrate specificity and are responsible for cleaving the ester linkages. mdpi.com

Esterases: These are the most frequently cited enzymes in PAE degradation. nih.gov They catalyze the hydrolysis of ester bonds, converting phthalate diesters into monoesters and alcohols. core.ac.uk Esterases from various bacteria, such as Micrococcus sp. and Janthinobacterium sp., have been purified and characterized for their ability to hydrolyze different PAEs. d-nb.infonih.govsemanticscholar.org The efficiency of these enzymes can be influenced by the structure of the PAE, with studies showing a higher catalytic effect on short-chain PAEs compared to long-chain ones. nih.govsemanticscholar.org

Lipases: Certain lipases, which are a subclass of esterases, have also been shown to hydrolyze PAEs. For instance, a commercial lipase (B570770) preparation from porcine pancreas was found to hydrolyze bis(2-ethylhexyl) phthalate (DEHP), although the activity was later attributed to a contaminating cholesterol esterase. nih.gov

Cutinases: These enzymes, which belong to the α/β hydrolase superfamily, are known to degrade the plant polymer cutin but can also act on other ester-containing compounds. A cutinase from Fusarium oxysporum has been reported to be involved in the degradation of butyl benzyl phthalate (BBP). core.ac.uk

α/β Hydrolases: This is a large superfamily of enzymes that includes many esterases, lipases, and cutinases. They share a common three-dimensional fold and a catalytic triad (B1167595) (typically Ser-His-Asp/Glu) in their active site, which is responsible for the hydrolysis of ester bonds. dntb.gov.ua The enzymes responsible for PAE degradation generally fall within this superfamily. mdpi.com

The breakdown of phthalate diesters is a two-step process. frontiersin.orgcore.ac.uk

First Hydrolysis: The process begins with the hydrolysis of one of the two ester bonds of the phthalate diester. This reaction is catalyzed by a diesterase (sometimes referred to as a type I enzyme), yielding a phthalate monoester and an alcohol molecule. nih.govmdpi.com

Second Hydrolysis: The resulting phthalate monoester is then subjected to a second hydrolysis step. A monoesterase (or type II enzyme) cleaves the remaining ester bond, releasing a second alcohol molecule and forming phthalic acid. nih.govresearchgate.netmdpi.com

Some versatile enzymes, classified as type III, can catalyze both of these hydrolysis steps. nih.gov This sequential hydrolysis is the most common pathway observed in both bacteria and fungi for the initial transformation of PAEs. frontiersin.org For example, the degradation of DEHP proceeds through the intermediate MEHP before being converted to phthalic acid. nih.gov

Table 2: Stepwise Hydrolysis of a Generic Phthalate Diester

| Step | Reactant | Enzyme | Products |

|---|---|---|---|

| 1 | Phthalate Diester | Diesterase (Type I Hydrolase) | Phthalate Monoester + Alcohol |

| 2 | Phthalate Monoester | Monoesterase (Type II Hydrolase) | Phthalic Acid + Alcohol |

Once phthalic acid is formed from the hydrolysis of PAEs, it is further catabolized by microorganisms. The aromatic ring of phthalic acid is cleaved, and the resulting products are funneled into central metabolic pathways like the Krebs cycle. researchgate.netoup.com

Under aerobic conditions, the degradation of phthalic acid is initiated by dioxygenase enzymes, which incorporate hydroxyl groups into the aromatic ring. nih.govnih.gov This dihydroxylation is a crucial step that prepares the ring for subsequent cleavage. nih.gov

Protocatechuate Pathway: This is a common route for phthalic acid catabolism. The pathway involves the conversion of phthalic acid to 3,4-dihydroxybenzoate (protocatechuate). ethz.chnih.gov This conversion can occur via different intermediates depending on the microorganism. For example, in some bacteria like Pseudomonas cepacia, phthalate 4,5-dioxygenase hydroxylates phthalate to a cis-dihydrodiol, which is then dehydrogenated and decarboxylated to form protocatechuate. nih.govethz.ch Protocatechuate is a key intermediate that is then cleaved by other dioxygenases (either through ortho- or meta-cleavage) and further metabolized into intermediates of central metabolism. nih.govnih.gov

Dihydroxybenzoate Pathways: In other organisms, different dihydroxylated intermediates are formed. For instance, some bacteria can convert phthalic acid to 2,3-dihydroxybenzoate. nih.govethz.ch A strain of Micrococcus sp. was found to decarboxylate 3,4-dihydroxyphthalate to produce 2,3-dihydroxybenzoate. ethz.ch Like protocatechuate, these dihydroxybenzoate intermediates are subsequently processed through ring-cleavage enzymes and enter central metabolic pathways. nih.gov

The genes encoding the enzymes for these pathways are often organized in operons that are induced by the presence of phthalate. nih.gov

Table 3: Key Intermediates in Aerobic Phthalic Acid Degradation

| Pathway | Initial Substrate | Key Intermediate | Key Enzyme Type |

|---|---|---|---|

| Protocatechuate Pathway | Phthalic Acid | 3,4-Dihydroxybenzoate (Protocatechuate) | Phthalate Dioxygenase |

| Dihydroxybenzoate Pathway | Phthalic Acid | 2,3-Dihydroxybenzoate | Phthalate Dioxygenase / Decarboxylase |

Metabolic Fate of the Phthalic Acid Moiety

Anaerobic Degradation Pathways (e.g., Benzoyl-CoA Pathways)

Under anoxic conditions, the microbial degradation of phthalate esters, including by inference Phthalic acid, cyclohexyl ethyl ester, proceeds through distinct anaerobic pathways. d-nb.info A central and unifying strategy in the anaerobic metabolism of many aromatic compounds is the formation of benzoyl-coenzyme A (benzoyl-CoA) as a key intermediate. nih.govfrontiersin.org This pathway is prevalent across various respiratory conditions, including denitrifying, iron-reducing, sulfate-reducing, and fermentative environments. nih.gov

The degradation process is initiated by the hydrolysis of the phthalate ester to phthalic acid and the corresponding alcohols. d-nb.info In the subsequent anaerobic steps, phthalate is activated to an extremely unstable thioester, phthaloyl-CoA. d-nb.infonih.gov This intermediate is then decarboxylated by an oxygen-sensitive enzyme, phthaloyl-CoA decarboxylase, to yield benzoyl-CoA. d-nb.infonih.gov The instability of phthaloyl-CoA is a critical factor, with a reported half-life of less than seven minutes. researchgate.net

Once formed, benzoyl-CoA is further catabolized through the benzoyl-CoA degradation pathway, which involves β-oxidation-like reactions and eventual hydrolytic cleavage of the aromatic ring. nih.gov This ultimately converts benzoyl-CoA into non-aromatic compounds like acetyl-CoA, which can enter central metabolic pathways. nih.gov Interestingly, some facultatively anaerobic bacteria have demonstrated a hybrid degradation pathway, combining the initial anaerobic activation to benzoyl-CoA with subsequent aerobic degradation steps if low concentrations of oxygen become available. nih.gov

Factors Influencing Microbial Degradation Kinetics and Efficiency

The rate and effectiveness of the microbial breakdown of phthalate esters are not intrinsic properties of the microorganisms alone but are significantly modulated by a combination of external environmental conditions and the inherent structural characteristics of the phthalate molecule itself.

Environmental factors play a crucial role in dictating the kinetics of phthalate biodegradation by influencing microbial activity and the bioavailability of the substrate.

pH: The pH of the environmental matrix, such as soil or water, is a critical determinant of degradation efficiency. researchgate.netbohrium.com Research has indicated that the optimal pH for the degradation of certain phthalates by bacterial strains like Gordonia sp. is approximately 7.0. nih.gov Deviations towards more acidic or alkaline conditions can significantly reduce the rate of microbial metabolism. nih.gov In soil environments, the relative importance of factors controlling the degradation of dibutyl phthalate was found to be in the order of pH greater than soil organic matter content. researchgate.net

Temperature: Temperature directly affects microbial growth rates and enzyme kinetics. Studies have shown that phthalate degradation is often most efficient within a specific temperature range. For instance, the complete degradation of certain phthalates by Gordonia sp. was achieved at 30°C, with efficiency decreasing at temperatures below 28°C. nih.gov Higher temperatures can also indirectly influence degradation by increasing the rate at which phthalates leach from plastic materials, thereby enhancing their availability to microorganisms. researchgate.netbiointerfaceresearch.com One study noted that while no di-n-butyl phthalate (DBP) was detected leaching from microplastics at 25°C, a measurable amount was detected at 45°C. researchgate.netbiointerfaceresearch.com

Salinity: Salinity can influence the sorption of organic pollutants onto surfaces like microplastics, which in turn affects their bioavailability for microbial degradation. researchgate.net While detailed studies on the direct impact of salinity on the degradation kinetics of this compound are limited, it remains an important environmental parameter to consider in marine and estuarine ecosystems.

The molecular structure of a phthalate ester, particularly the nature of its alkyl side chains, is a primary factor governing its susceptibility to microbial degradation. researchgate.net

Alkyl Chain Length: There is a well-established inverse relationship between the length of the alkyl chain and the rate of biodegradation. nih.govmdpi.com Phthalates with shorter alkyl chains, such as dimethyl phthalate (DMP), are generally degraded more rapidly than those with longer chains, like di-n-octyl phthalate (DnOP). nih.gov This is largely attributed to the lower water solubility and consequently reduced bioavailability of longer-chain phthalates. nih.gov

Structural Complexity and Branching: Increased structural complexity, including branching in the alkyl side chains, can create steric hindrance. researchgate.net This physical obstruction can impede the ability of microbial hydrolytic enzymes (esterases) to access and cleave the ester bonds, thereby slowing the degradation process. researchgate.net The specific degradation rate values for various phthalate esters have been shown to decrease substantially with increasing structural complexity. researchgate.net

The following table summarizes the findings of a study on the degradation of phthalates with varying molecular weights by Gordonia sp., illustrating the impact of alkyl chain length.

Data adapted from a biodegradation study using Gordonia sp. nih.gov

Abiotic Degradation Pathways

Photodegradation involves the breakdown of chemical compounds by light energy. This process can occur directly through photolysis or be enhanced by the presence of a photocatalyst. nih.govdoaj.org

Photolysis: Direct photolysis via ultraviolet (UV) radiation can initiate the degradation of phthalate esters. The primary mechanism in direct UV photolysis involves an attack on the ester's carbon side branch, which can lead to the formation of intermediates such as o-hydroxybenzoates. nih.govdoaj.orgresearchgate.net This process, however, does not typically result in the cleavage of the aromatic benzene (B151609) ring. nih.govdoaj.orgresearchgate.net

Photocatalytic Degradation: This advanced oxidation process utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or bismuth tungstate (B81510) (Bi₂WO₆), to generate highly reactive hydroxyl radicals when irradiated with light. nih.govnih.gov These radicals are powerful oxidizing agents that can attack both the alkyl side chains and the aromatic ring of the phthalate molecule, leading to more complete mineralization. nih.govdoaj.orgresearchgate.net Photocatalysis is considered an efficient technology for phthalate removal due to its high degradation rates and low potential for producing secondary pollution. nih.gov

The efficiency of photodegradation varies significantly depending on the specific phthalate and the system used, as shown in the table below.

Data from a study on the photocatalytic degradation of typical phthalate esters. nih.govdoaj.orgresearchgate.net

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For phthalate esters, hydrolysis breaks the ester bond to yield phthalic acid and the corresponding alcohol. researchgate.net

While phthalate esters are susceptible to hydrolysis, the reaction rates are typically very slow under standard environmental conditions of neutral pH and ambient temperature. researchgate.netnih.gov However, the rate of hydrolysis is strongly dependent on both pH and temperature. researchgate.net The reaction is significantly accelerated under acidic or, more notably, basic conditions. researchgate.net Alkaline-catalyzed hydrolysis is estimated to be several orders of magnitude faster than acid-catalyzed hydrolysis. researchgate.net In specific environments, such as the lower layers of landfills characterized by high temperatures, high pressures, and wide pH fluctuations, hydrolysis can become the dominant abiotic transformation process for phthalate esters. researchgate.netnih.gov The process occurs stepwise, with the diester first hydrolyzing to a monoester, which is subsequently converted to phthalic acid. nih.gov

Analytical Methodologies for Detection and Quantification of Phthalic Acid, Cyclohexyl Ethyl Ester

Chromatographic Techniques for Phthalate (B1215562) Esters

Chromatography is the cornerstone of phthalate analysis, providing the necessary separation of these structurally similar compounds from complex matrices. The choice of technique often depends on the required sensitivity, selectivity, and the nature of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of phthalate esters due to its high resolution, sensitivity, and specificity. nih.govrestek.com Phthalates are semi-volatile compounds, making them well-suited for GC analysis. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of fragmented ions, which is crucial as many phthalates share common ions, making chromatographic separation essential. restek.com

In GC-MS analysis, the selection of the stationary phase of the GC column is critical for achieving good separation. restek.com A common approach involves using a DB-5MS column, a low-polarity phase, which effectively separates a wide range of phthalate compounds. nih.gov The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes. semanticscholar.org This involves monitoring characteristic ions of the phthalates, such as the common m/z 149 fragment, which is a protonated phthalic anhydride (B1165640) ion. restek.comsemanticscholar.org

Table 1: Typical GC-MS Parameters for Phthalate Ester Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | DB-5MS (30 m × 0.25 mm × 0.25 µm) | nih.gov |

| Carrier Gas | Helium (99.999% purity) at 1.2 mL/min | nih.gov |

| Injection Mode | Splitless | semanticscholar.org |

| Injector Temperature | 280 °C | semanticscholar.org |

| Oven Temperature Program | Initial temp. 60°C, ramped to 280-300°C | General Practice |

| MS Transfer Line Temp. | 280 °C | semanticscholar.org |

| Ion Source Temperature | 230-280 °C | semanticscholar.orgscielo.org.za |

| Ionization Mode | Electron Ionization (EI) at -70 eV | semanticscholar.org |

| Detection Mode | Selected Ion Monitoring (SIM) | semanticscholar.org |

Method validation for GC-MS analysis of phthalates typically demonstrates good linearity, with correlation coefficients (R²) often exceeding 0.99. nih.govscielo.org.za Limits of detection (LODs) and limits of quantification (LOQs) are generally in the low microgram per kilogram (µg/kg) or nanogram per milliliter (ng/mL) range, depending on the matrix. nih.govnih.gov For instance, in edible oils, LODs can range from 0.02 to 8.00 µg/kg. nih.gov

High-Performance Liquid Chromatography (HPLC) with Ultraviolet Detection (UV)

High-performance liquid chromatography (HPLC) offers a viable alternative to GC, particularly for less volatile or thermally sensitive phthalates. When coupled with an ultraviolet (UV) detector, it provides a robust and cost-effective method for quantification. researchgate.netmdpi.com The separation is typically achieved using a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like potassium dihydrogen phosphate) and an organic solvent (such as acetonitrile (B52724) or methanol) in a gradient elution mode. researchgate.netnih.gov

Detection is performed by monitoring the UV absorbance of the phthalate esters. researchgate.net The benzene (B151609) ring in the phthalate structure results in strong UV absorption, typically around 225-230 nm. researchgate.netfrontiersin.org The method's sensitivity is generally lower than that of mass spectrometric methods, but it is often sufficient for quality control purposes and for matrices with higher concentrations of phthalates. researchgate.net Validation studies have shown high sensitivity with limits of quantification (LOQ) below 0.64 µg/mL for several phthalates. researchgate.net The method also demonstrates good linearity (r² ≥ 0.999) and accuracy. researchgate.net

Table 2: Typical HPLC-UV Parameters for Phthalate Ester Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reverse-phase C18 (e.g., 250 x 4.6 mm, 5.0 µm) | nih.gov |

| Mobile Phase | Gradient of Acetonitrile/Methanol and KH2PO4 buffer | nih.gov |

| Flow Rate | 1.0 - 1.5 mL/min | researchgate.netmdpi.com |

| Column Temperature | 25 °C | mdpi.com |

| Detection Wavelength | 230 nm | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For ultra-trace analysis requiring the highest sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique. nih.govresearchgate.net This method combines the separation power of HPLC with the highly specific detection of a tandem mass spectrometer. It is particularly useful for complex matrices where co-eluting interferences can be a problem for other detectors. nih.gov

The separation is typically performed on a C18 column, similar to HPLC-UV. nih.govresearchgate.net The mass spectrometer is usually operated in positive electrospray ionization (ESI) mode, and detection is carried out using multiple reaction monitoring (MRM). nih.gov The MRM mode provides excellent specificity by monitoring a specific precursor ion to product ion transition for each target analyte. A rapid and sensitive LC-MS/MS method for 23 different phthalates in various food samples has been developed, showcasing its broad applicability. nih.govresearchgate.net

The validation of LC-MS/MS methods for phthalates consistently shows excellent performance. Limits of detection (LODs) can be as low as 0.8 to 15 µg/kg, with limits of quantification (LOQs) between 10 and 100 µg/kg in food matrices. nih.govresearchgate.net Spiked recoveries are typically in the range of 75.5% to 115.2%, with relative standard deviations (RSDs) between 3.2% and 18.9%. nih.govresearchgate.net

Sample Preparation and Extraction Methods

Effective sample preparation is a critical step to isolate the target phthalate esters from the sample matrix and concentrate them to a level suitable for instrumental analysis. The choice of extraction method depends on the sample type (e.g., aqueous, solid, fatty).

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used and effective technique for the cleanup and concentration of phthalate esters from various sample matrices, including water and biological fluids. nih.govmdpi.com SPE is a form of digital chromatography that separates components of a mixture based on their physical and chemical properties. ictsl.net The process involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analytes of interest. ictsl.net The interfering compounds are washed away, and the analytes are then eluted with a small volume of a suitable solvent. semanticscholar.orgmdpi.com

For phthalate analysis, C18 or hydrophilic-lipophilic balanced (HLB) sorbents are commonly used. nih.govmdpi.com The general steps for SPE include conditioning the sorbent, loading the sample, washing away interferences, and eluting the target analytes. semanticscholar.orgmdpi.com A study on the extraction of phthalates from water samples using Chromabond® HLB as the sorbent demonstrated recovery values between 75% and 112% with relative standard deviation values below 20%. mdpi.com

Table 3: General Steps in Solid Phase Extraction for Phthalates

| Step | Description | Example Solvent/Sorbent | Reference |

|---|---|---|---|

| Conditioning | Wetting the sorbent to enable interaction with the sample. | Acetonitrile followed by Milli-Q water | semanticscholar.orgmdpi.com |

| Sample Loading | Passing the sample through the sorbent. | Aqueous sample at pH 6.0 | semanticscholar.orgmdpi.com |

| Washing | Removing interfering compounds with a weak solvent. | Vacuum drying | semanticscholar.orgmdpi.com |

| Elution | Recovering the analytes with a strong solvent. | Ethyl acetate (B1210297) | semanticscholar.orgmdpi.com |

Liquid-Liquid Extraction (LLE) and Micro-extraction Techniques

Liquid-liquid extraction (LLE) is a traditional method for extracting phthalates from aqueous samples using a water-immiscible organic solvent like hexane. d-nb.info The sample is shaken with the solvent, and the phthalates partition into the organic phase, which is then collected and concentrated for analysis. d-nb.info

In recent years, miniaturized versions of LLE, known as micro-extraction techniques, have gained popularity due to their reduced solvent consumption, lower cost, and faster extraction times. scielo.org.zascielo.org.za One such technique is dispersive liquid-liquid microextraction (DLLME). scielo.org.zascielo.org.za In DLLME, a small amount of an extraction solvent is dispersed into the aqueous sample, often assisted by a disperser solvent or by agitation, creating a large surface area for rapid extraction. scielo.org.zascielo.org.za After extraction, the phases are separated by centrifugation, and the extractant phase is analyzed. A modified DLLME method using a binary solvent mixture of ethyl acetate and tetrachloromethane has shown high enrichment factors and good linearity (R² > 0.9866) for phthalate analysis in aqueous solutions. scielo.org.zascielo.org.za

Cloud Point Extraction

Cloud point extraction (CPE) is a green analytical chemistry technique that offers an effective alternative to conventional liquid-liquid extraction for the preconcentration of organic analytes from aqueous samples. mdpi.com This method utilizes the property of non-ionic surfactants in aqueous solutions to form micelles and become turbid when heated to a specific temperature, known as the cloud point temperature. nih.gov Above this temperature, the micellar solution separates into a small, surfactant-rich phase that entraps the analyte, and a larger aqueous phase. nih.gov

A method based on cloud point extraction has been developed for the determination of several phthalate esters, including the structurally related dicyclohexyl phthalate (DCP), in environmental water samples, followed by high-performance liquid chromatography with ultraviolet detection (HPLC-UV). nih.govscispace.com In a typical CPE procedure for phthalates, a non-ionic surfactant such as Triton X-114 is used as the extraction solvent. nih.govscispace.com The efficiency of the extraction is influenced by several parameters, including surfactant concentration, salt concentration (e.g., Na2SO4), equilibration temperature and time, and centrifugation time, all of which are optimized to maximize the recovery of the target compounds. nih.gov For instance, optimized conditions for the extraction of DCP and other phthalates were reported as 0.25% Triton X-114, 0.4 mol/L Na2SO4, an equilibration temperature of 45°C, and an equilibration time of 60 minutes. scispace.com This technique has been successfully applied to determine trace amounts of phthalates in wastewater treatment plant effluent and lixivium from plastic fragments. nih.gov

QuEChERS Methodologies

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective sample preparation technique widely adopted for the analysis of a broad spectrum of analytes, including phthalate esters, in diverse and complex matrices such as food, beverages, and biological samples. mdpi.comnih.gov The methodology involves an initial extraction with an organic solvent (commonly acetonitrile) and partitioning salts (e.g., magnesium sulfate, sodium chloride), followed by a dispersive solid-phase extraction (dSPE) step for cleanup, which utilizes sorbents like primary secondary amine (PSA) and C18 to remove interferences. nih.govulpgc.es

The ammonium (B1175870) formate (B1220265) version of the QuEChERS method has been successfully applied to extract a range of phthalic acid esters, including dicyclohexyl phthalate (DCHP), from seafood samples. researchgate.net This approach is considered advantageous for instrument maintenance. researchgate.net Modified QuEChERS methods have also been developed for the determination of phthalates in other challenging matrices like edible oils and breast milk. nih.govnih.gov These methods are valued for their high throughput, reduced solvent consumption, and high sensitivity, especially when coupled with advanced analytical instruments like gas chromatography-tandem mass spectrometry (GC-MS/MS) or ultra-high performance liquid chromatography-high-resolution mass spectrometry (UPLC-HRMS). nih.govsciopen.com

Method Validation and Performance Parameters

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For phthalate analysis, this involves establishing key performance parameters such as limits of detection and quantification, recovery, linearity, and reproducibility. The following data, primarily for the structurally analogous compound dicyclohexyl phthalate (DCHP), illustrates the typical performance of the aforementioned analytical techniques.

Limits of Detection and Quantification

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters are crucial for assessing the sensitivity of a method, particularly for trace-level analysis of environmental contaminants.

| Compound | Method | Matrix | LOD | LOQ | Reference |

|---|---|---|---|---|---|

| Dicyclohexyl phthalate (DCP) | CPE-HPLC-UV | Water | 1.0 ng/mL | - | nih.gov |

| Dicyclohexyl phthalate (DCHP) | HPLC-PAD | PVC Toys | 0.02 mg/L | - | nih.gov |

| Dicyclohexyl phthalate (DCHP) | Modified QuEChERS-GC-MS/MS | Edible Oils | 0.13 µg/kg | 0.42 µg/kg | nih.gov |

Recovery, Linearity, and Reproducibility

Recovery studies are essential to evaluate the efficiency of an extraction method by measuring the percentage of an analyte retrieved from a sample matrix. Linearity assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Reproducibility, often expressed as relative standard deviation (RSD), measures the precision of the method over multiple analyses.

The following table summarizes these performance parameters for dicyclohexyl phthalate (DCHP) from various studies, demonstrating the robustness of the analytical methods.

| Compound | Method | Matrix | Recovery (%) | Linearity (R²) | Reproducibility (RSD %) | Reference |

|---|---|---|---|---|---|---|

| Dicyclohexyl phthalate (DCHP) | QuEChERS-GC-MS | Fish and Squid | 70-117% | >0.99 | ≤20% | researchgate.net |

| Dicyclohexyl phthalate (DCHP) | HPLC-PAD | PVC Toys | 82.85-107.40% | - | 0.8-4.2% | nih.gov |

| Dicyclohexyl phthalate (DCHP) | Modified QuEChERS-GC-MS/MS | Edible Oils | 70.11-115.33% | >0.990 | 3.97-11.55% | nih.gov |

Biological Interactions and Biochemical Pathways Involving Phthalic Acid, Cyclohexyl Ethyl Ester Excluding Toxicological Effects

Naturally Occurring Phthalate (B1215562) Esters and Related Biosynthetic Pathways in Organisms

Phthalate esters have been identified in a diverse array of living organisms, including plants, algae, bacteria, and fungi, suggesting they are not solely anthropogenic pollutants. nih.govbohrium.comnih.gov Their presence in organic solvent extracts, essential oils, and root exudates of numerous plant species points towards natural biosynthesis. nih.govbohrium.com Dominant PAEs identified from these natural sources commonly include compounds like di-n-butyl phthalate (DBP), di(2-ethylhexyl) phthalate (DEHP), diethyl phthalate (DEP), and dimethyl phthalate (DMP). nih.govresearchgate.net

The biosynthesis of these compounds is thought to enhance the organism's competitiveness and ability to cope with biotic and abiotic stress. nih.govmdpi.com While the complete biosynthetic pathways for many PAEs are still under investigation, evidence suggests that some organisms utilize common metabolic routes. For instance, in certain filamentous fungi, the biosynthesis of dibutyl phthalate is proposed to occur via the shikimic acid pathway. mdpi.com This pathway involves the conversion of protocatechuic acid to phthalic acid, which is then esterified with butyl alcohol to form the final DBP molecule. mdpi.com The production and accumulation of these compounds can be influenced by environmental factors, highlighting a dynamic relationship between the organism and its environment. mdpi.com

| Organism Type | Example Organism | Phthalate Ester Detected | Potential Role/Significance |

|---|---|---|---|

| Bacteria | Helicobacter pylori | Diethyl phthalate (DEP) | Immune-modulatory agent nih.gov |

| Fungi | Endophytic fungi (e.g., from Pelargonium sidoides) | Di-n-butyl phthalate (DBP) | Antimicrobial activity nih.govresearchgate.net |

| Algae | Various species | Di(2-ethylhexyl) phthalate (DEHP), Di-n-butyl phthalate (DBP) | Defense against biotic and abiotic stressors nih.govmdpi.com |

| Plants | Various higher plants | Di-n-butyl phthalate (DBP), Diisobutyl phthalate (DIBP) | Allelopathic interactions, soil improvement nih.govbohrium.commdpi.com |

Enzymatic Activities in Biotransformation Processes of Phthalate Esters

Microorganisms play a crucial role in the biotransformation of phthalate esters in the environment through various enzymatic activities. d-nb.info The primary and most common step in the microbial metabolism of PAEs is the hydrolysis of the ester bonds. nih.govfrontiersin.org This process is typically catalyzed by hydrolases, particularly esterases and lipases. d-nb.inforesearchgate.net

The biotransformation generally proceeds in a stepwise manner:

Initial Hydrolysis : A phthalate diester is first hydrolyzed into its corresponding monoester and an alcohol molecule. nih.govfrontiersin.org For example, di-n-butyl phthalate (DBP) is converted to mono-n-butyl phthalate (MBP) and butanol.

Second Hydrolysis : The monoester is then further hydrolyzed to phthalic acid and another alcohol molecule. nih.gov

Aerobic Degradation : Under aerobic conditions, the resulting phthalic acid is typically converted to protocatechuate, a key intermediate that enters central metabolic pathways for aromatic compounds, eventually leading to mineralization into carbon dioxide and water. d-nb.info

A variety of enzymes are involved in these processes. Esterases from bacteria such as Micrococcus, Bacillus, and Rhodococcus have been characterized for their ability to act on PAEs. d-nb.inforesearchgate.net Some esterases show broad substrate specificity, capable of hydrolyzing various PAEs, while others are more specific. acs.org For instance, a novel esterase (GoEst15) from Gordonia sp. can hydrolyze DEHP and other bulky PAEs to their monoalkyl forms, which are then degraded by a second enzyme, a mono(2-ethylhexyl) phthalate hydrolase (GoEstM1). acs.org

In addition to hydrolytic cleavage, oxidative pathways involving cytochrome P450 monooxygenases have been identified, particularly in fungi. nih.govresearchgate.netnih.gov These enzymes can catalyze monohydroxylations of the parent phthalate and oxidative O-dealkylation as alternative or complementary steps to hydrolysis, ultimately leading to the formation of phthalic acid. researchgate.netnih.gov

| Enzyme Class | Specific Enzyme Example | Source Organism | Catalytic Action |

|---|---|---|---|

| Hydrolases (Esterases) | PAE Hydrolase | Acinetobacter sp. LUNF3 | Hydrolyzes phthalate diesters researchgate.net |

| Hydrolases (Esterases) | GoEst15 / GoEstM1 | Gordonia sp. strain 5F | Two-enzyme system for degrading bulky PAEs like DEHP acs.org |

| Hydrolases (Esterases) | Hyd | Rhodococcus sp. 2G | Efficiently degrades various PAEs; catalytic mechanism involves Thr¹⁹⁰ and Ser¹⁹¹ researchgate.netnih.gov |

| Monooxygenases | Cytochrome P450 | Various Fungi (e.g., Ascocoryne sp., Phoma sp.) | Catalyzes monohydroxylation and oxidative O-dealkylation of PAEs nih.govresearchgate.netnih.gov |

Intermolecular Interactions with Biological Macromolecules (e.g., Non-Covalent Binding Mechanisms)

Once in a biological system, phthalate esters and their metabolites can interact with various biological macromolecules, such as proteins and nucleic acids. nih.gov These interactions are typically non-covalent and are fundamental to their biological activity. The primary forces governing these interactions include hydrophobic interactions, hydrogen bonds, and van der Waals forces. nih.govresearchgate.net

Protein Binding: Phthalates have been shown to bind to a variety of proteins, including serum albumins, nuclear receptors, and enzymes. nih.govresearchgate.net Human serum albumin (HSA), the main transport protein in blood plasma, can bind to phthalates, with hydrophobic interactions playing a major role in this process. researchgate.net This binding affects the distribution and bioavailability of the compounds within the body. Molecular docking studies have indicated that phthalates often situate within specific hydrophobic cavities of HSA, such as subdomain IIA. researchgate.net

Furthermore, PAEs can interact with nuclear receptors, which are key regulators of gene expression. researchgate.netnih.gov In silico studies have shown that various phthalates and their monoester metabolites can fit into the ligand-binding domains of receptors like peroxisome proliferator-activated receptors (PPARs), retinoid X receptors (RXRs), and steroid hormone receptors (e.g., androgen and progesterone (B1679170) receptors). researchgate.netmdpi.comnih.gov The binding is stabilized by hydrogen bonds and hydrophobic interactions with specific amino acid residues within the receptor's binding pocket. mdpi.com

DNA Binding: Phthalate esters can also interact directly with DNA. researchgate.netnih.gov Studies using fluorescence quenching and spectroscopic techniques have confirmed that PAEs can bind to DNA, primarily through groove binding rather than intercalation between base pairs. researchgate.netnih.gov The interaction is dominated by the formation of hydrogen bonds and van der Waals forces between the phthalate molecule and the DNA bases, with a preference for thymine (B56734) residues in the minor groove. researchgate.netnih.gov The strength of this binding varies depending on the specific phthalate ester. nih.gov

| Macromolecule | Type of Interaction | Primary Driving Forces | Example Consequence |

|---|---|---|---|

| Human Serum Albumin (HSA) | Binding to hydrophobic cavities | Hydrophobic interactions researchgate.net | Transport and distribution in the bloodstream |

| Nuclear Receptors (e.g., PPARs, Androgen Receptor) | Binding to ligand-binding domain | Hydrogen bonds, hydrophobic interactions researchgate.netmdpi.com | Potential modulation of gene expression |

| DNA | Minor groove binding | Hydrogen bonds, van der Waals forces researchgate.netnih.gov | Interaction with genetic material |

Observed Allelopathic, Antimicrobial, and Insecticidal Activities of Related Phthalate Esters

Naturally produced phthalate esters are believed to play ecological roles, contributing to the host organism's defense and competitive advantage. nih.govmdpi.com Research has demonstrated that various PAEs possess allelopathic, antimicrobial, and insecticidal properties. nih.govresearchgate.netbohrium.com

Allelopathic Activity: Allelopathy refers to the chemical inhibition of one organism by another. Phthalates released by plants and microbes can act as allelochemicals, influencing the growth and development of neighboring plants. nih.govbohrium.com They have been shown to inhibit seed germination and the seedling growth of various plant species. The mechanism of this phytotoxicity may involve the alteration of key enzyme activities within the target plant. bohrium.com

Antimicrobial Activity: Several phthalate esters isolated from natural sources exhibit significant antimicrobial activity against a range of bacteria and fungi. nih.govresearchgate.net For example, di-n-butyl phthalate (DBP) isolated from endophytic fungi has shown inhibitory effects on Gram-positive bacteria. nih.gov Di(2-ethylhexyl) phthalate (DEHP), recovered from various plant and microbial sources, has also demonstrated broad-spectrum antimicrobial properties. researchgate.net This activity suggests that organisms may produce these compounds to defend against pathogenic microorganisms.

Insecticidal Activity: Certain phthalate esters have been identified as having insecticidal properties. nih.govbohrium.com For instance, diethyl phthalate has been reported to act as a pesticide, aiding the producing organism in its environmental adaptation. researchgate.net Diethyl phthalate and other compounds found in algae like Sargassum wightii have shown larvicidal efficacy against mosquitoes and moths. mdpi.com The mechanism for this activity is sometimes linked to the inhibition of crucial enzymes in the insect's nervous system, such as acetylcholinesterase. bohrium.com

| Bioactivity | Example Phthalate Ester | Observed Effect | Potential Ecological Function |

|---|---|---|---|

| Allelopathic | Various PAEs | Inhibition of seed germination and seedling growth bohrium.com | Reducing competition from other plants |

| Antimicrobial | Di-n-butyl phthalate (DBP), Di(2-ethylhexyl) phthalate (DEHP) | Inhibition of bacterial and fungal growth nih.govresearchgate.net | Defense against pathogens |

| Insecticidal | Diethyl phthalate (DEP) | Larvicidal activity against insects like mosquitoes and moths researchgate.netmdpi.com | Protection against herbivores and pests |

Computational and Theoretical Studies on Phthalic Acid, Cyclohexyl Ethyl Ester

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for investigating the behavior of molecules at an atomic level. These approaches can provide insights into the dynamics, interactions, and conformational preferences of phthalate (B1215562) esters in different environments.

Molecular dynamics (MD) simulations, for instance, have been employed to study the interaction of various phthalate esters with environmental surfaces and biological membranes. One study utilized MD simulations to investigate the adsorption of six different phthalate esters onto smectite clay surfaces. The simulations revealed that larger and more hydrophobic phthalates exhibit stronger adsorption. The phthalate molecules were observed to adopt a predominantly flat orientation on the clay surface, interacting through van der Waals forces and favorable entropic contributions. These simulations also predicted partition coefficients (Kd values) that were consistent with experimental data. princeton.eduacs.org

Another area of investigation using MD simulations is the permeation of phthalate esters through cell membranes. Studies on typical phthalates like dimethyl phthalate (DMP), dibutyl phthalate (DBP), and di-2-ethylhexyl phthalate (DEHP) have shown that these molecules can spontaneously enter lipid bilayers. The depth of insertion into the membrane was found to be related to the length of the alkyl side chain, with longer chains leading to deeper penetration. Such simulations are crucial for understanding the bioavailability and potential toxicity of phthalates. mdpi.combohrium.comdntb.gov.ua

These studies, while not specific to Phthalic acid, cyclohexyl ethyl ester, suggest that its cyclohexyl and ethyl groups would influence its interaction with surfaces and membranes, with the bulky cyclohexyl group likely playing a significant role in its adsorption and partitioning behavior.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties and reactivity of phthalate esters.

One significant application of DFT in this area is the study of the hydrolysis of phthalate esters. Research has utilized DFT methods to calculate the second-order rate constants for the base-catalyzed hydrolysis (kB) of various phthalates. These studies have indicated that phthalate esters with cyclic side chains are more susceptible to hydrolysis than those with linear or branched alkyl chains. acs.org This suggests that the cyclohexyl group in this compound could influence its degradation rate in alkaline conditions. DFT calculations have also been used to develop quantitative structure-activity relationship (QSAR) models to predict the hydrolysis kinetics of these compounds. acs.orgnih.gov

DFT has also been used to theoretically determine the Raman spectra of different phthalate esters. By comparing the calculated spectra with experimental data, researchers can assign vibrational modes and identify characteristic peaks for various phthalates. mdpi.comnih.gov This approach could be used to develop analytical methods for the detection and identification of this compound.

Furthermore, DFT calculations have been employed to understand the behavior of phthalate esters in chemical ionization mass spectrometry (CI-MS). By computing molecular parameters such as dipole moment, polarizability, proton affinity, and ionization energy, researchers can predict the rate constants of ion-molecule reactions, which is crucial for the quantification of volatile organic compounds like some phthalate esters. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biodegradability

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific property, such as biodegradability. These models are particularly useful for predicting the environmental fate of chemicals.

Several studies have focused on developing 3D-QSAR models to predict the biodegradability of phthalic acid esters (PAEs). nih.gov These models are built by correlating the three-dimensional molecular structures of a series of PAEs with their experimentally determined biodegradation rates. By identifying key molecular features that influence biodegradability, these models can be used to design more environmentally friendly phthalate substitutes. nih.gov

Pharmacophore modeling, a related technique, has also been used to build models for the biodegradability and biotoxicity of PAEs. These models identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a particular biological effect. One study developed a multi-effect pharmacophore model that could simultaneously predict both the biodegradability and biotoxicity of PAEs, suggesting that the introduction of hydrophobic groups on the side chains could improve both aspects. tandfonline.com

While a specific QSAR model for this compound has not been reported, the existing models for other phthalates could potentially be used to estimate its biodegradability based on its molecular structure.

Quantum Chemistry-Based Investigations of Phthalate Esters

Quantum chemistry encompasses a range of theoretical methods, including DFT and Hartree-Fock (HF) theory, that are used to study the electronic structure and properties of molecules. As discussed in the DFT section, these methods have been instrumental in understanding the reactivity and spectroscopic properties of phthalate esters.

For example, quantum chemistry calculations have been used to investigate the charge distribution, polarizability, and other molecular descriptors of phthalates. researchgate.net These properties are fundamental to understanding how phthalates interact with other molecules and their environment. A study on diallyl phthalate used both DFT and HF methods to estimate these properties and calculate the electronic energy gap, which is an indicator of molecular stability. researchgate.net

Quantum chemical calculations are also essential for elucidating reaction mechanisms. For instance, in the study of phthalate hydrolysis, quantum chemistry is used to model the transition states of the reaction, providing insights into the energy barriers and reaction pathways. acs.orgnih.gov

In silico Studies on Molecular Interactions and Properties (excluding ADME and drug-likeness for the specific compound)

In silico studies encompass a wide range of computational techniques used to investigate biological and chemical systems. In the context of phthalate esters, these studies have been valuable for understanding their interactions with biological macromolecules and for designing molecules with desired properties.

Molecular docking is a prominent in silico technique used to predict the binding orientation of a small molecule to a larger target molecule, such as a protein. This method has been used to study the interactions of phthalates and their metabolites with nuclear receptors like the peroxisome proliferator-activated receptors (PPARs). researchgate.net Such studies are crucial for understanding the mechanisms of endocrine disruption by some phthalates.

Pharmacophore modeling has also been employed to design new phthalate derivatives with reduced estrogenic activity. By constructing a pharmacophore model based on the estrogenic activity of known phthalates, researchers were able to design new derivatives with significantly lower activity. tandfonline.com This highlights the potential of in silico methods for designing safer alternatives to problematic phthalates.

The molecular interactions of phthalates are also influenced by non-covalent forces such as van der Waals interactions, which have been shown to be important in their adsorption to surfaces princeton.eduacs.org and their interactions with proteins. tandfonline.com

Research Gaps and Future Perspectives on Phthalic Acid, Cyclohexyl Ethyl Ester

Elucidation of Novel Degradation Pathways and Discovery of Efficient Hydrolases

A significant research gap exists in understanding the environmental fate of Phthalic acid, cyclohexyl ethyl ester, particularly its biodegradation pathways. For PAEs in general, microbial degradation is a key removal process, initiated by the hydrolysis of ester bonds. nih.gov This process is catalyzed by enzymes such as lipases, esterases, and cutinases, which break down the diester into a monoester and an alcohol, and subsequently into phthalic acid and another alcohol. nih.govresearchgate.net However, the efficiency of these hydrolases varies greatly depending on the structure of the phthalate's alkyl side chains; esters with longer or more complex chains, like the cyclohexyl and ethyl groups, can be more resistant to degradation. nih.govumd.edu

Future research must focus on isolating and characterizing novel microorganisms and enzymes capable of efficiently degrading this compound. The discovery of hydrolases with high specificity and catalytic activity towards this compound is a critical bottleneck. nih.gov Research should explore different classes of hydrolases, as outlined in the table below.

| Hydrolase Classification | Function in PAE Degradation | Research Objective for this compound |

| Type I (Diesterases) | Hydrolyze one ester bond of a phthalate (B1215562) diester to form a monoester. | Identify diesterases effective against the bulky cyclohexyl group. |

| Type II (Monoesterases) | Hydrolyze the remaining ester bond of the phthalate monoester to yield phthalic acid. | Discover monoesterases that can process the resulting mono(cyclohexyl) or mono(ethyl) phthalate. |

| Type III (Broad-spectrum) | Can hydrolyze both ester bonds of a phthalate diester. nih.gov | Isolate and engineer cost-effective Type III hydrolases for complete degradation. nih.gov |

Furthermore, the metabolic pathways following the initial hydrolysis of this compound are unknown. After the side chains are cleaved to form phthalic acid, the aromatic ring is typically mineralized through intermediates like protocatechuic acid. nih.govnih.gov Investigating the specific genes and enzymes involved in the complete catabolism of this compound in various microbial species is essential for developing effective bioremediation strategies. nih.gov

Comprehensive Understanding of Environmental Uptake Mechanisms by Organisms

The bioaccumulation potential of this compound is a significant unknown. Phthalates are known to be taken up by organisms from contaminated soil and water. nih.govresearchgate.net Studies on edible plants like lettuce, strawberry, and carrots have shown that PAEs such as DBP and DEHP can be absorbed by roots and subsequently metabolized into their corresponding monoesters. nih.govacs.org However, the translocation of these compounds from the roots to the edible portions of the plants is often limited. nih.gov

Future research should conduct cultivation studies to determine the bioconcentration factor (BCF) and translocation factor (TF) of this compound in various plant species, including agricultural crops. nih.gov Understanding the mechanisms of uptake—whether through apoplastic, symplastic, or transmembrane pathways—is crucial. researchgate.net The physicochemical properties of a phthalate, such as its octanol-water partition coefficient (Kow), influence its hydrophobicity and sorption to organic matter, which in turn affects its bioavailability to organisms. researchgate.netfrontiersin.org Determining these properties for this compound is a fundamental step.

Moreover, research needs to extend beyond plants to aquatic organisms. Phthalates can accumulate in aquatic ecosystems, posing risks to algae, crustaceans, and fish. frontiersin.orgnih.gov Investigating the uptake, metabolism, and potential for food chain magnification of this compound within aquatic environments is a critical area for future ecological risk assessments.

Development of Advanced Monitoring Tools for Bioavailable Phthalate Esters (e.g., Biosensors)

Effective risk assessment and environmental monitoring require tools that can rapidly and sensitively detect bioavailable concentrations of phthalates. Traditional methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are highly sensitive but are lab-based, expensive, and require extensive sample preparation, making them unsuitable for on-site field analysis. ccspublishing.org.cnmiami.edunih.gov

A major area for future development is the creation of advanced monitoring tools, particularly biosensors, for phthalates like this compound. nih.gov Electrochemical and optical biosensors offer advantages such as portability, low cost, high sensitivity, and rapid response. ccspublishing.org.cnresearchgate.net

Key areas for biosensor research include:

Biorecognition Elements: Developing novel recognition elements with high affinity and selectivity for this compound. This could involve using enzymes like esterases or designing specific peptide binders through computational modeling and AI. miami.edunih.gov

Transducer Technology: Improving signal transduction using nanomaterials to enhance sensitivity and lower detection limits. ccspublishing.org.cnnih.gov For instance, enzyme-based electrochemical biosensors have achieved detection limits in the nanomolar range for certain phthalates. nih.gov

Field Applicability: Miniaturizing sensor platforms, such as through MEMS (Micro-Electro-Mechanical Systems) technology or paper-based electrodes, to create portable, user-friendly devices for real-time, on-site monitoring of environmental and biological samples. miami.eduresearchgate.net

The table below summarizes emerging sensor technologies applicable to phthalate detection.

| Sensor Type | Principle | Advantages | Future Direction for this compound |

| Electrochemical Biosensor | Measures changes in electrical signals upon analyte binding to a biorecognition element (e.g., enzyme). nih.govnih.gov | High sensitivity, low cost, miniaturization potential. ccspublishing.org.cn | Design of specific esterase-based sensors or peptide-based sensors. miami.edu |

| Optical Biosensor | Detects changes in light properties (e.g., fluorescence, absorbance) upon analyte interaction. | Rapid response, high specificity. ccspublishing.org.cn | Development of molecularly imprinted polymers (MIPs) that selectively bind the target molecule. ccspublishing.org.cn |

| Photoelectrochemical (PEC) Sensor | Combines light excitation with electrochemical detection for enhanced sensitivity. ccspublishing.org.cn | Fast response, simple operation. ccspublishing.org.cn | Construction of novel PEC sensors using imprinted heterostructures specific to the compound. ccspublishing.org.cn |

Design and Evaluation of More Environmentally Benign and Biodegradable Phthalate Ester Substitutes

Given the environmental and health concerns associated with many phthalates, a significant research effort is directed towards finding safer alternatives. acs.org The ideal substitute would share the desirable technical properties of phthalates (low cost, high performance as a plasticizer) without their adverse effects and would be readily biodegradable. umd.edu

Future work should include this compound in comparative assessments against emerging alternatives. While some substitutes like Di(2-ethylhexyl) terephthalate (B1205515) (DEHT/DOTP) and Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) are now widely used, many alternatives still lack comprehensive toxicological and environmental impact data, leading to concerns about "regrettable substitutions". acs.orgchemsec.org

Potential classes of alternatives for evaluation include:

Citrates, Sebacates, and Adipates: These are chemical alternatives used in various applications, though their own health and environmental profiles are not fully understood. umd.eduuml.edu

Benzoates: Benzoate esters, such as Diethylene Glycol Dibenzoate, are high-solvating plasticizers that are gaining traction as eco-friendly alternatives. nayakem.com

Bio-based Plasticizers: Derived from renewable resources like corn, soy, or linseed oil, these alternatives are often designed to be biodegradable and compostable. umd.edursc.org Epoxidized soybean oil (ESBO) is a prominent example. chemsec.org However, the use of genetically modified organisms (GMOs) in their production raises separate environmental questions. umd.edu

Research should focus on a full life-cycle assessment of this compound compared to these alternatives, focusing on biodegradability, ecotoxicity, and potential for bioaccumulation.

Investigation of Ecological Consequences of Naturally Occurring Phthalate Esters

An intriguing and often overlooked area of research is the natural production of phthalate esters. PAEs are not exclusively synthetic pollutants; they have been isolated from a wide range of plants, algae, bacteria, and fungi. mdpi.comresearchgate.net Naturally occurring PAEs are thought to play roles in allelopathy (inhibiting the growth of competing plants), defense against microbes, and as insecticides. mdpi.comresearchgate.net

A significant research gap is the lack of knowledge about whether this compound or its close structural relatives are produced naturally. Future studies should screen various environmental matrices and organisms to determine if there are natural sources of this compound. If natural production is confirmed, research will be needed to understand its ecological function and the baseline levels present in pristine environments. This is crucial for distinguishing between natural background concentrations and anthropogenic pollution, which has significant implications for environmental regulation and risk assessment. mdpi.com The introduction of synthetic PAEs into ecosystems may disrupt the natural metabolic processes and signaling of organisms that have evolved to produce or respond to these compounds. mdpi.com

Deeper Exploration of Molecular-Scale Interactions in Biological Systems

The biological activity of phthalates is often linked to their ability to interact with key cellular receptors, acting as endocrine disruptors. nih.gov Phthalates and their metabolites can bind to and activate nuclear receptors like peroxisome proliferator-activated receptors (PPARs) and estrogen receptors (ER), altering gene transcription. nih.govresearchgate.netkennesaw.edu They can also inhibit important enzymes, such as carboxylesterases (CESs), which are involved in the metabolism of various endogenous and xenobiotic substances. nih.gov

There is a complete lack of data on the molecular-level interactions of this compound. Future research, using a combination of in silico, in vitro, and in vivo models, is essential to fill this void.

Key research questions to address include:

Receptor Binding: Does this compound or its primary metabolites bind to and activate or inhibit key receptors like PPARs, ER, or the androgen receptor (AR)? researchgate.netresearchgate.net Molecular docking simulations can provide initial predictions to guide experimental work. nih.govnih.gov